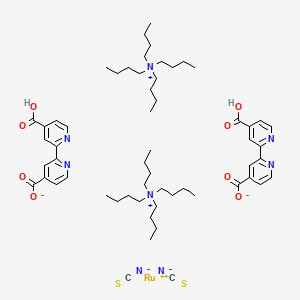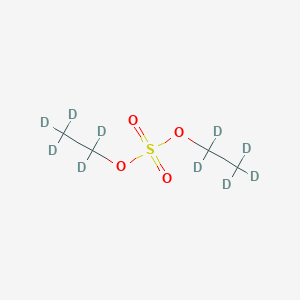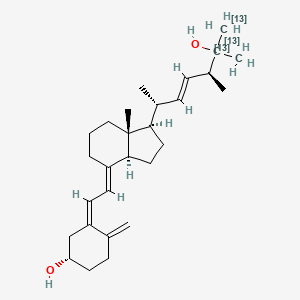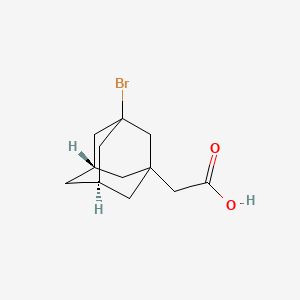
(1,3-13C2)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,3-13C2)propan-2-ol is a labeled isotopologue of propan-2-ol, where the carbon atoms at positions 1 and 3 are replaced with the carbon-13 isotope. This compound is primarily used in research settings, particularly in studies involving nuclear magnetic resonance (NMR) spectroscopy, due to its unique isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-13C2)propan-2-ol typically involves the incorporation of carbon-13 labeled precursors. One common method is the reduction of (1,3-13C2)acetone using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under controlled conditions .
Industrial Production Methods: While the industrial production of this compound is not as common as its non-labeled counterpart, the general approach involves similar reduction reactions but on a larger scale. The use of carbon-13 labeled acetone as a starting material is crucial for maintaining the isotopic purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: (1,3-13C2)propan-2-ol undergoes various chemical reactions typical of secondary alcohols, including:
Common Reagents and Conditions:
Oxidation: Potassium dichromate (K2Cr2O7) in sulfuric acid (H2SO4).
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products:
Oxidation: (1,3-13C2)acetone.
Reduction: (1,3-13C2)propane.
Substitution: (1,3-13C2)propan-2-yl chloride or bromide.
Applications De Recherche Scientifique
(1,3-13C2)propan-2-ol is extensively used in scientific research due to its isotopic labeling. Some key applications include:
NMR Spectroscopy: The carbon-13 labeling allows for detailed structural and dynamic studies of molecules using NMR techniques.
Metabolic Studies: It is used to trace metabolic pathways and study the kinetics of biochemical reactions involving propan-2-ol.
Isotopic Labeling Studies: It serves as a model compound for studying the effects of isotopic substitution on chemical and physical properties.
Mécanisme D'action
The mechanism of action of (1,3-13C2)propan-2-ol in various reactions is similar to that of non-labeled propan-2-ol. The presence of carbon-13 isotopes does not significantly alter the chemical reactivity but allows for enhanced detection and analysis in NMR spectroscopy. The molecular targets and pathways involved in its reactions are consistent with those of secondary alcohols, involving typical oxidation, reduction, and substitution mechanisms .
Comparaison Avec Des Composés Similaires
Propan-2-ol (Isopropanol): The non-labeled version of (1,3-13C2)propan-2-ol.
Propan-1-ol: A structural isomer with the hydroxyl group on the first carbon atom.
Methanol and Ethanol: Smaller alcohols with similar chemical properties but different molecular structures.
Uniqueness: this compound is unique due to its isotopic labeling, which makes it particularly valuable in research applications involving NMR spectroscopy and isotopic tracing. This labeling provides enhanced sensitivity and resolution in analytical techniques, making it a powerful tool for studying molecular structures and dynamics .
Propriétés
Numéro CAS |
117072-72-7 |
|---|---|
Formule moléculaire |
C3H8O |
Poids moléculaire |
62.081 g/mol |
Nom IUPAC |
(1,3-13C2)propan-2-ol |
InChI |
InChI=1S/C3H8O/c1-3(2)4/h3-4H,1-2H3/i1+1,2+1 |
Clé InChI |
KFZMGEQAYNKOFK-ZDOIIHCHSA-N |
SMILES isomérique |
[13CH3]C([13CH3])O |
SMILES canonique |
CC(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



azolidine-2-carboxylic acid](/img/structure/B12055228.png)


![Bis[4-(3-chloro-2-hydroxypropoxy)phenyl]methane](/img/structure/B12055261.png)

![4-((E)-{[(3-Chloro-2-methylanilino)(oxo)acetyl]hydrazono}methyl)-2-ethoxyphenyl 2,4-dichlorobenzoate](/img/structure/B12055281.png)


![Sodium 3-({2-[(2,6-dimethylphenyl)(hydroxyacetyl)amino]ethyl}sulfanyl)-2-hydroxypropanoate](/img/structure/B12055318.png)


![2-Oxo-2-phenylethyl 8-methyl-2-[4-(4-pentylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12055329.png)

